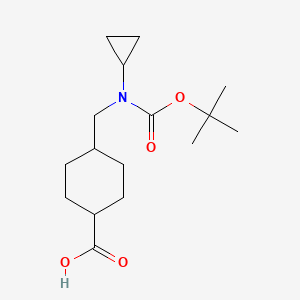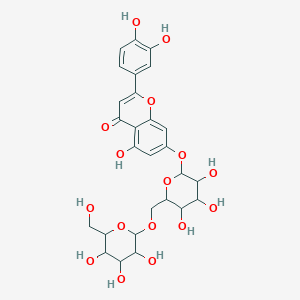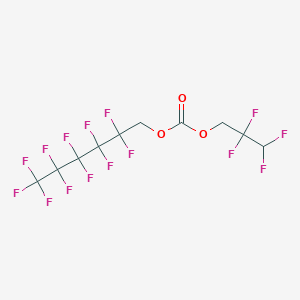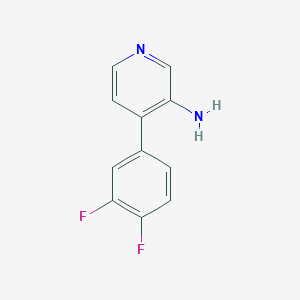
4-(3,4-Difluorophenyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Difluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring, which is further connected to a pyridine ring through an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)pyridin-3-amine typically involves the nucleophilic substitution of halogenated pyridines. One common method is the substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . This intermediate can then be further reacted with appropriate amine sources to introduce the amine group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods using fluorinating agents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)). These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(3,4-Difluorophenyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique electronic properties.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. These interactions can modulate the activity of the targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Lacks the amine group, making it less versatile in biological applications.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of an amine group, resulting in different reactivity and applications.
2,5-Difluoropyridine: Has fluorine atoms at different positions, leading to distinct chemical and biological properties
Uniqueness
4-(3,4-Difluorophenyl)pyridin-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C11H8F2N2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2 |
InChI Key |
BWFWAPFXIFLVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


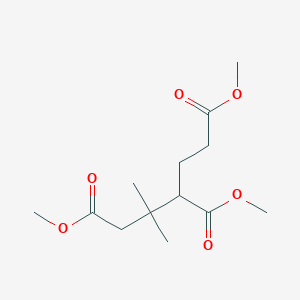
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
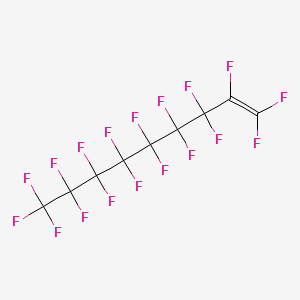
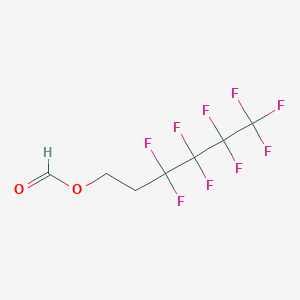
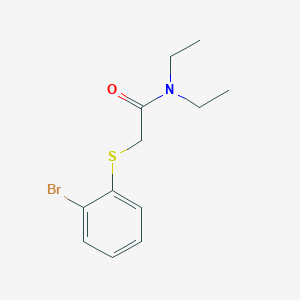
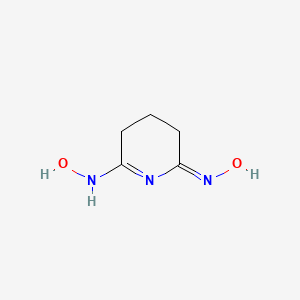
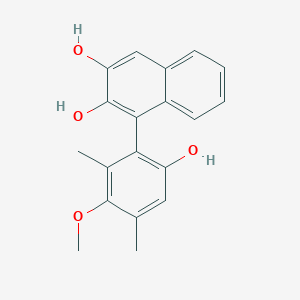
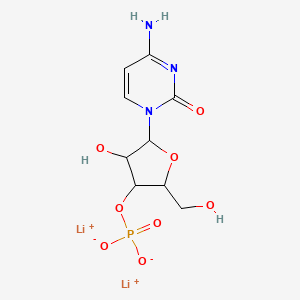
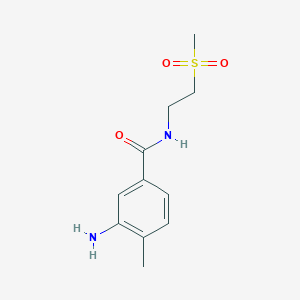
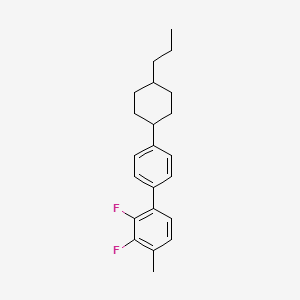
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
